molecular formula C29H50O2 B12287928 (3beta,5alpha,6beta,22R,24R)-6-Methoxy-3,5-Cycloergostan-22-ol

(3beta,5alpha,6beta,22R,24R)-6-Methoxy-3,5-Cycloergostan-22-ol

Cat. No.: B12287928
M. Wt: 430.7 g/mol
InChI Key: ARQYLHUGLRKTPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3beta,5alpha,6beta,22R,24R)-6-Methoxy-3,5-Cycloergostan-22-ol is a complex organic compound belonging to the class of sterols. Sterols are a subgroup of steroids and an important class of organic molecules that play crucial roles in cell membrane structure and function. This compound is characterized by its unique cycloergostane skeleton and methoxy group at the 6th position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3beta,5alpha,6beta,22R,24R)-6-Methoxy-3,5-Cycloergostan-22-ol typically involves multiple steps, starting from simpler steroid precursors. The key steps include:

    Formation of the cycloergostane skeleton: This is achieved through a series of cyclization reactions.

    Introduction of the methoxy group: This step involves the methylation of the hydroxyl group at the 6th position using methylating agents such as methyl iodide in the presence of a base.

    Stereochemical control: Ensuring the correct stereochemistry at various positions is crucial and is achieved through selective reactions and purification techniques.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as chromatography for purification and high-pressure reactors for specific reactions.

Chemical Reactions Analysis

Types of Reactions

(3beta,5alpha,6beta,22R,24R)-6-Methoxy-3,5-Cycloergostan-22-ol undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized at various positions to form ketones or aldehydes.

    Reduction: Reduction reactions can convert ketones or aldehydes back to alcohols.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles such as thiols or amines can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction will produce alcohols.

Scientific Research Applications

(3beta,5alpha,6beta,22R,24R)-6-Methoxy-3,5-Cycloergostan-22-ol has several applications in scientific research:

    Chemistry: It is used as a precursor for the synthesis of other complex steroids and sterols.

    Biology: The compound is studied for its role in cell membrane structure and function.

    Medicine: Research is ongoing into its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.

    Industry: It is used in the production of pharmaceuticals and as a biochemical research tool.

Mechanism of Action

The mechanism of action of (3beta,5alpha,6beta,22R,24R)-6-Methoxy-3,5-Cycloergostan-22-ol involves its interaction with cell membranes and specific molecular targets. The compound integrates into the lipid bilayer, affecting membrane fluidity and function. It may also interact with specific proteins and enzymes, modulating their activity and influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Cholesterol: A well-known sterol with a similar structure but lacking the methoxy group.

    Ergosterol: Another sterol found in fungi, differing in the side chain structure.

    Stigmasterol: A plant sterol with a different arrangement of double bonds and functional groups.

Uniqueness

(3beta,5alpha,6beta,22R,24R)-6-Methoxy-3,5-Cycloergostan-22-ol is unique due to its specific stereochemistry and the presence of the methoxy group at the 6th position. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for specific research and industrial applications.

Properties

Molecular Formula

C29H50O2

Molecular Weight

430.7 g/mol

IUPAC Name

2-(8-methoxy-2,15-dimethyl-14-pentacyclo[8.7.0.02,7.05,7.011,15]heptadecanyl)-5,6-dimethylheptan-3-ol

InChI

InChI=1S/C29H50O2/c1-17(2)18(3)14-25(30)19(4)22-8-9-23-21-15-26(31-7)29-16-20(29)10-13-28(29,6)24(21)11-12-27(22,23)5/h17-26,30H,8-16H2,1-7H3

InChI Key

ARQYLHUGLRKTPS-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C)CC(C(C)C1CCC2C1(CCC3C2CC(C45C3(CCC4C5)C)OC)C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.